![molecular formula C19H23Cl2N5O2S B2491976 N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189489-53-9](/img/structure/B2491976.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Description
This compound is a part of the pyrazole and thiazole chemical families, known for their diverse biological activities. While specific information on this exact compound is limited, its class is often explored for potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions like ANRORC rearrangement, as seen in the creation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).
Molecular Structure Analysis
For compounds in this family, molecular structure analysis often employs methods like X-ray analysis and AM1 molecular orbital method. For example, the structure of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was confirmed using X-ray analysis (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole and thiazole derivatives react under various conditions, producing compounds with potential anticancer properties, as observed in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides (Horishny et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are typically determined through methods like X-ray diffraction. For example, the study by Prabhuswamy et al. (2016) on a related compound used single crystal X-ray diffraction studies for analysis (Prabhuswamy et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biochemical processes . The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its therapeutic effects.
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with the synthesis of cell wall components in mycobacterium tuberculosis, thereby inhibiting its growth .
Pharmacokinetics
Thiazole derivatives are known to exhibit good absorption and distribution profiles, contributing to their bioavailability .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating their ability to inhibit the growth of mycobacterium tuberculosis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of benzothiazole derivatives .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S.ClH/c1-2-25-15(6-7-21-25)18(26)24(9-8-23-10-12-27-13-11-23)19-22-17-14(20)4-3-5-16(17)28-19;/h3-7H,2,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYHUIODFZJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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